molecular formula C11H14ClNO2 B13589835 Methyl3-amino-5-cyclopropylbenzoatehydrochloride

Methyl3-amino-5-cyclopropylbenzoatehydrochloride

Cat. No.: B13589835
M. Wt: 227.69 g/mol
InChI Key: LIPLCEQWANOXAU-UHFFFAOYSA-N
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Description

Methyl3-amino-5-cyclopropylbenzoatehydrochloride is a chemical compound with the molecular formula C11H14ClNO2 It is a derivative of benzoic acid and features a cyclopropyl group, an amino group, and a methyl ester group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl3-amino-5-cyclopropylbenzoatehydrochloride typically involves the esterification of 3-amino-5-cyclopropylbenzoic acid with methanol in the presence of a strong acid catalyst such as hydrochloric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester. The resulting product is then purified through recrystallization or chromatography techniques.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can optimize the production process. Additionally, large-scale purification methods such as distillation and crystallization are employed to obtain high-purity products.

Chemical Reactions Analysis

Types of Reactions

Methyl3-amino-5-cyclopropylbenzoatehydrochloride undergoes various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro derivatives.

    Reduction: The ester group can be reduced to the corresponding alcohol.

    Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.

    Substitution: Reagents such as alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed

    Oxidation: Nitro derivatives of the compound.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted derivatives depending on the reagent used.

Scientific Research Applications

Methyl3-amino-5-cyclopropylbenzoatehydrochloride has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical agent.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Methyl3-amino-5-cyclopropylbenzoatehydrochloride involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the ester group can undergo hydrolysis to release the active form of the compound. The cyclopropyl group provides structural rigidity, enhancing the compound’s stability and interaction with targets.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 3-amino-5-chlorobenzoate
  • Methyl 3-amino-5-fluorobenzoate
  • Methyl 3-amino-5-bromobenzoate

Uniqueness

Methyl3-amino-5-cyclopropylbenzoatehydrochloride is unique due to the presence of the cyclopropyl group, which imparts distinct chemical and physical properties

Properties

Molecular Formula

C11H14ClNO2

Molecular Weight

227.69 g/mol

IUPAC Name

methyl 3-amino-5-cyclopropylbenzoate;hydrochloride

InChI

InChI=1S/C11H13NO2.ClH/c1-14-11(13)9-4-8(7-2-3-7)5-10(12)6-9;/h4-7H,2-3,12H2,1H3;1H

InChI Key

LIPLCEQWANOXAU-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CC(=CC(=C1)C2CC2)N.Cl

Origin of Product

United States

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